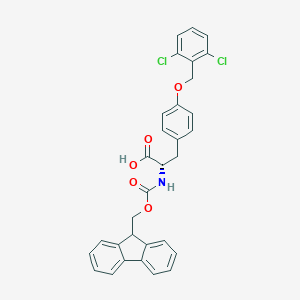

Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

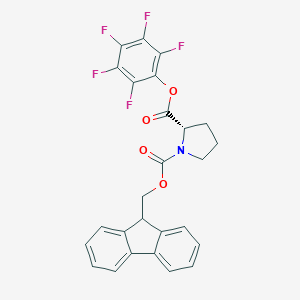

“Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh” is a chemical compound with the CAS number 112402-12-7 . Its molecular formula is C31H25Cl2NO5 , and it has a molecular weight of 562.44 g/mole .

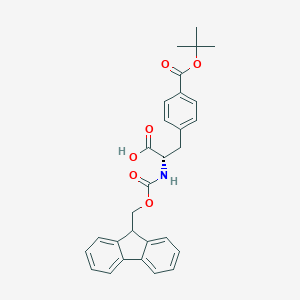

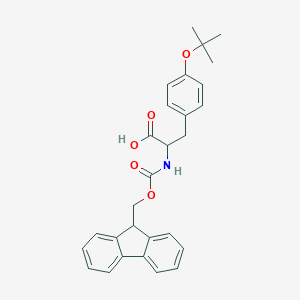

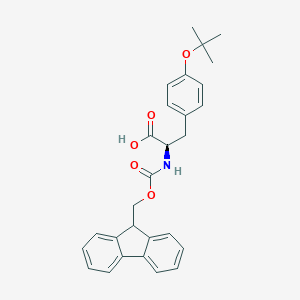

Molecular Structure Analysis

The molecular structure of “Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh” can be represented by the SMILES string:O=C(NC@H=O)CC1=CC=C(OCC2=C(Cl)C=CC=C2Cl)C=C1)OCC(C3=C4C=CC=C3)C5=C4C=CC=C5 . Physical And Chemical Properties Analysis

“Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh” is a solid compound . It has a functional group Fmoc .科学研究应用

Phosphate Protecting Groups for Peptide Synthesis

Fmoc derivatives, including Fmoc-Tyr(2,6-Dichloro-Bzl)-OH, have been utilized in the synthesis of phosphotyrosine-containing peptides. These derivatives prove to be stable and effective in the context of peptide synthesis, particularly when dealing with phosphate protecting groups (Ueki et al., 1996).

Hydrogel Formation for Drug Delivery

Fmoc-Tyr(2,6-Dichloro-Bzl)-OH plays a role in the formation of hydrogels, especially in combination with other amino acid derivatives. These hydrogels, which incorporate carbon nanomaterials, have significant potential in drug delivery systems. Their structural properties and ability to release drugs under specific conditions like near-infrared light irradiation make them valuable in pharmaceutical applications (Guilbaud-Chéreau et al., 2019).

Solid-Phase Glycopeptide Synthesis

The synthesis of glycosylated tyrosine derivatives, including those involving Fmoc-Tyr(2,6-Dichloro-Bzl)-OH, is critical for solid-phase glycopeptide synthesis. These derivatives are instrumental in creating building blocks for peptides, demonstrating the versatility of Fmoc-Tyr(2,6-Dichloro-Bzl)-OH in peptide chemistry (Jensen et al., 1993).

Synthesis of Novel Peptide Analogs

Fmoc-Tyr(2,6-Dichloro-Bzl)-OH has been used in the synthesis of novel peptide analogs. The derivative's compatibility with other amino acids in peptide chains facilitates the creation of diverse peptide structures with potential applications in biochemistry and medicinal chemistry (Shi, 2007).

Phosphotyrosine-Containing Peptides

The compound is also utilized in the synthesis of phosphotyrosine-containing peptides, highlighting its role in the study of phosphorylation and its effects on peptide function. Such peptides are relevant in understanding protein interactions and enzyme activities (Paquet et al., 2009).

安全和危害

属性

IUPAC Name |

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36)/t29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUABXSNYLWHTP-LJAQVGFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25Cl2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634731 |

Source

|

| Record name | O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh | |

CAS RN |

112402-12-7 |

Source

|

| Record name | O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)